molecular formula C22H21N5 B11971776 2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11971776
M. Wt: 355.4 g/mol
InChI Key: IOVJGWAOTBNONO-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H21N5. This compound is part of the pyrido[1,2-a]benzimidazole family, known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring, a benzimidazole core, and a carbonitrile group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the study of signal transduction pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

2-butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H21N5/c1-3-4-7-17-15(2)18(14-23)22-26-19-8-5-6-9-20(19)27(22)21(17)25-16-10-12-24-13-11-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,24,25)

InChI Key

IOVJGWAOTBNONO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=NC=C4

Origin of Product

United States

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